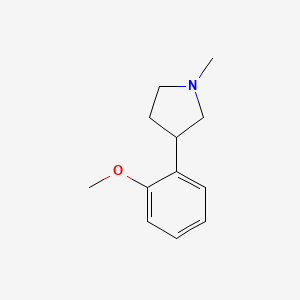

3-(2-Methoxyphenyl)-1-methylpyrrolidine

Description

General Overview of Pyrrolidine (B122466) Scaffold in Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. Its prevalence stems from its unique three-dimensional structure, which allows for the precise spatial arrangement of substituents. This non-planar, puckered conformation is advantageous for exploring chemical space and achieving specific interactions with biological targets. bohrium.comnih.govnih.gov The pyrrolidine scaffold is a common feature in a multitude of FDA-approved drugs and is a versatile building block in the synthesis of complex natural products and novel therapeutic agents. nih.gov Its utility also extends to organocatalysis and asymmetric synthesis, where chiral pyrrolidine derivatives serve as highly effective catalysts.

Scope and Research Objectives for 3-(2-Methoxyphenyl)-1-methylpyrrolidine

The specific compound, 3-(2-Methoxyphenyl)-1-methylpyrrolidine, combines the established pyrrolidine scaffold with a 2-methoxyphenyl substituent and an N-methyl group. The N-methylation can further influence the basicity and steric bulk around the nitrogen atom, which can be a key determinant in its pharmacological profile.

Given the limited direct research on this molecule, the primary objectives for future investigation would be:

Synthesis and Characterization: Development and optimization of synthetic routes to obtain 3-(2-Methoxyphenyl)-1-methylpyrrolidine in good yield and purity. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is essential to confirm its structure.

Physicochemical Properties: Determination of key physicochemical parameters such as pKa, logP, and solubility.

Pharmacological Screening: Evaluation of its biological activity across a range of relevant targets, particularly within the central nervous system, given the prevalence of related structures in neuropharmacology.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand how modifications to the pyrrolidine ring, the phenyl ring, and the substituents affect its biological activity.

While detailed research findings for 3-(2-Methoxyphenyl)-1-methylpyrrolidine are not currently available in the public domain, the following table presents hypothetical data for related compounds to illustrate the type of information that would be gathered in its study.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 1-Methyl-3-pyrrolidinol | C₅H₁₁NO | 101.15 | Pyrrolidine with a hydroxyl group at the 3-position and an N-methyl group. nih.gov |

| 3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine) | C₁₀H₁₄N₂ | 162.23 | Pyrrolidine with a pyridine (B92270) ring at the 2-position and an N-methyl group. nih.gov |

Table 1. Examples of Structurally Related Pyrrolidine Compounds. This table is for illustrative purposes to show the kind of data that would be relevant for the target compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-1-methylpyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-13-8-7-10(9-13)11-5-3-4-6-12(11)14-2/h3-6,10H,7-9H2,1-2H3 |

InChI Key |

YILRVBWEJWRVGR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)C2=CC=CC=C2OC |

Origin of Product |

United States |

Computational Chemistry and Modeling Studies

Quantum Chemical Investigations

Quantum chemical investigations are crucial for elucidating the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometry, orbital energies, and electrostatic potential.

Density Functional Theory (DFT) Calculations for Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry of molecules, including bond lengths, bond angles, and dihedral angles. For 3-(2-Methoxyphenyl)-1-methylpyrrolidine, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the most stable (lowest energy) three-dimensional arrangement of its atoms openaccesspub.org.

Table 1: Representative DFT-Calculated Geometrical Parameters for Substituted Pyrrolidine (B122466) Systems Note: This table presents typical, generalized values for substituted pyrrolidine rings as specific experimental or calculated data for 3-(2-Methoxyphenyl)-1-methylpyrrolidine is not available in the cited literature. Actual values would require a specific DFT calculation.

| Parameter | Typical Value |

|---|---|

| C-N (pyrrolidine ring) Bond Length | ~1.47 Å |

| C-C (pyrrolidine ring) Bond Length | ~1.54 Å |

| C-N-C (pyrrolidine ring) Bond Angle | ~108-112° |

| C-C-C (pyrrolidine ring) Bond Angle | ~102-106° |

Electronic Structure Analysis (HOMO/LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity researchgate.net.

For 3-(2-Methoxyphenyl)-1-methylpyrrolidine, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring and the nitrogen atom of the pyrrolidine ring, as these are the most electron-donating parts of the molecule. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the aromatic system. The energy gap would provide a measure of the energy required to excite an electron from the ground state to the first excited state.

Table 2: Typical Frontier Molecular Orbital Energies for Aryl-Substituted Amines Note: These are representative energy ranges. Specific values for 3-(2-Methoxyphenyl)-1-methylpyrrolidine would need to be determined via quantum chemical calculations.

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.5 to -6.5 eV | Electron-donating ability |

| LUMO | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~3.5 to 4.5 eV | Chemical reactivity and stability |

Prediction of Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule, allowing for the prediction of how it will interact with other chemical species. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential uni-muenchen.delibretexts.org.

In an MEP map of 3-(2-Methoxyphenyl)-1-methylpyrrolidine, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These would be concentrated around the electronegative oxygen atom of the methoxy group and the lone pair of the nitrogen atom in the pyrrolidine ring researchgate.net. Regions of positive electrostatic potential (colored blue) represent electron-deficient areas, which are prone to nucleophilic attack, and are typically found around the hydrogen atoms. The aromatic ring would exhibit a mixed potential, with the π-system showing negative potential above and below the plane of the ring. Such maps are invaluable for understanding non-covalent interactions and predicting sites of chemical reactivity wolfram.comavogadro.cc.

Molecular Dynamics and Conformation Analysis

Molecular dynamics simulations and conformational analysis explore the flexibility of a molecule and the different spatial arrangements it can adopt. For a molecule with a flexible five-membered ring like pyrrolidine, these studies are essential for understanding its behavior.

Pseudorotation and Conformational Flexibility of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exhibits a characteristic intramolecular motion known as pseudorotation. This process involves the interconversion between multiple non-planar conformations, most notably the "envelope" (where one atom is out of the plane of the other four) and "twist" (where two atoms are displaced on opposite sides of the plane) forms nih.gov. In unsubstituted pyrrolidine, the energy barrier between these conformations is very low, allowing for rapid interconversion.

However, the presence of substituents on the ring significantly alters the pseudorotation pathway. For 3-(2-Methoxyphenyl)-1-methylpyrrolidine, the large aryl group at the C3 position introduces a substantial energy barrier, restricting the ring's flexibility. The ring will be "locked" into a limited number of low-energy conformations to avoid unfavorable steric interactions. The puckering of the ring (e.g., C2-endo or C3-exo) will be strongly biased by the preference of the bulky substituent to occupy a more spacious pseudo-equatorial position rather than a more constrained pseudo-axial one acs.org.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Predictive Modeling for Structural Modifications and Theoretical Activity

Computational chemistry serves as a powerful tool in modern drug discovery, enabling the prediction of how molecular structures correlate with biological activity. Through techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, researchers can build models that guide the synthesis of more potent and selective compounds. nih.govuran.ua These predictive models are particularly valuable for optimizing lead compounds, such as 3-(2-Methoxyphenyl)-1-methylpyrrolidine, by forecasting the potential effects of structural modifications before undertaking synthetic efforts.

The core principle of predictive modeling involves correlating a compound's structural or physicochemical properties (descriptors) with its known biological activity. nih.gov For instance, a QSAR model might reveal that diuretic activity in a series of related compounds increases with higher lipophilicity (logP) and specific spatial arrangements of atoms. uran.ua Such models can then be used to predict the activity of novel, unsynthesized derivatives.

Molecular docking simulations offer a more granular, structure-based approach. This method models the interaction between a ligand (the compound) and its target protein at an atomic level, predicting the preferred binding orientation and calculating a "docking score" or binding energy. nrfhh.com A lower binding energy generally indicates a more stable and potent interaction. nrfhh.comnih.gov

While specific predictive modeling studies exclusively focused on 3-(2-Methoxyphenyl)-1-methylpyrrolidine are not extensively detailed in publicly available literature, numerous studies on analogous pyrrolidine derivatives demonstrate the application of these methods. nih.govresearchgate.net These studies provide a clear blueprint for how structural modifications to the 3-(2-Methoxyphenyl)-1-methylpyrrolidine scaffold could be evaluated theoretically.

For example, in a study on pyrrolidine derivatives as potential inhibitors of Myeloid cell leukemia-1 (Mcl-1), researchers used CoMFA, CoMSIA, and HQSAR models to identify key structural requirements for inhibitory activity. nih.gov Based on the results, new compounds were designed with predicted pIC50 values, showcasing the direct application of these models in generating novel molecular ideas. nih.gov Similarly, molecular docking studies on other heterocyclic compounds have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding to target proteins. mdpi.com

To illustrate how predictive modeling could be applied to 3-(2-Methoxyphenyl)-1-methylpyrrolidine, the following table outlines hypothetical structural modifications and the type of data that computational models would predict. The predicted values are based on typical results seen in docking and QSAR studies for similar molecules. nrfhh.comnih.govmdpi.com

Table 1: Predictive Modeling of Hypothetical Modifications to 3-(2-Methoxyphenyl)-1-methylpyrrolidine

| Scaffold | Modification | Computational Method | Predicted Outcome/Metric | Theoretical Rationale |

| Phenyl Ring | Change methoxy (-OCH₃) position (e.g., to 3- or 4-position) | Molecular Docking | Change in Binding Energy (kcal/mol) | The position of the methoxy group can alter hydrogen bonding capability and steric fit within the receptor's binding pocket. |

| Phenyl Ring | Replace methoxy (-OCH₃) with hydroxyl (-OH) | Molecular Docking / QSAR | Lower Binding Energy; Increased pIC₅₀ | An -OH group can act as a hydrogen bond donor, potentially forming a new, stabilizing interaction with the target protein. |

| Phenyl Ring | Replace methoxy (-OCH₃) with a bulkier group (e.g., -OC₂H₅) | Molecular Docking | Higher (less favorable) Binding Energy | A larger group might introduce steric hindrance, preventing optimal alignment in the binding site. |

| Pyrrolidine Ring | Modify N-methyl (-CH₃) group to N-ethyl (-C₂H₅) | QSAR / Molecular Docking | Change in logP; Altered Binding Pose | Modifying the N-alkyl substituent can affect lipophilicity and interactions within a hydrophobic pocket of the target. |

| Pyrrolidine Ring | Introduce a substituent (e.g., hydroxyl) on the pyrrolidine ring | Molecular Docking | Lower Binding Energy | A new functional group could form additional favorable contacts with amino acid residues in the target protein. |

These computational approaches allow for the systematic, in-silico screening of numerous potential derivatives. By prioritizing modifications predicted to enhance activity—such as those that lower binding energy or increase a predicted potency score (pIC50)—researchers can focus synthetic resources on the most promising candidates, accelerating the drug design and optimization cycle.

Structure Activity Relationship Sar Studies in Pyrrolidine Derivatives

Influence of Substituents on the 2-Methoxyphenyl Ring

The position of the methoxy group on the aromatic ring attached to the pyrrolidine (B122466) core is a critical determinant of a compound's interaction profile and potency. The methoxy group can enhance a ligand's binding to its target and modify its physicochemical properties. researchgate.net SAR studies on related bicyclic pyrrolidine analogues, where a hydroxyl group was used as a proxy for the methoxy group, have demonstrated a strong dependence on positional isomerism for biological activity. acs.org

Modification of the biaryl alkyne extension, which fits into the phenylalanine-binding site, showed a strong preference for ortho hydroxyl addition over meta and para. acs.org Specifically, an ortho-phenol substitution resulted in a substantial improvement in potency, yielding a compound with nanomolar activity. acs.org A meta-phenol analogue also enhanced in vitro activity significantly. acs.org In stark contrast, a dramatic loss of potency was observed with the para-phenol derivative. acs.org This suggests that the spatial positioning of the oxygen-containing substituent is crucial for optimal interaction within a target's binding pocket. acs.org

Table 1: Influence of Hydroxyl Group Position on In Vitro Potency of Bicyclic Pyrrolidine Analogues

| Substituent Position | Relative Potency | Finding |

|---|---|---|

| ortho (-OH) | High (nM potency) | Offers substantial improvement in activity. acs.org |

| meta (-OH) | Moderate-High | Enhances in vitro activity over 20-fold. acs.org |

Source: Data derived from studies on bicyclic pyrrolidine analogues. acs.org

The introduction of further substituents onto the phenyl ring can fine-tune the electronic and steric properties of the molecule, leading to varied effects on activity. In studies of bicyclic pyrrolidine analogues, introducing various ortho-substituents such as fluorine, methyl, or cyano to the distal phenyl ring either had no significant effect or led to a reduction in potency. acs.org

However, in some cases, additional substitution can be beneficial. For instance, a 2-fluoro-meta-phenol derivative demonstrated a further enhancement in potency compared to the already active meta-phenol analogue. acs.org This highlights that the interplay between the position of the primary substituent and the nature and location of any additional groups is complex and can be leveraged to optimize activity. In other series, derivatives such as 2-chlorobenzonitrile and 3-fluoro-2-methylbenzonitrile have shown potent activity, indicating that halogen and methyl groups are well-tolerated and can contribute positively to the interaction profile. nih.gov

Table 2: Effect of Additional Substituents on Phenyl Ring of Pyrrolidine Analogues

| Base Substituent | Additional Substituent | Effect on Potency |

|---|---|---|

| Phenyl | ortho-Fluoro | Reduced or no effect. acs.org |

| Phenyl | ortho-Methyl | Reduced or no effect. acs.org |

| Phenyl | ortho-Cyano | Reduced or no effect. acs.org |

Source: Data derived from studies on bicyclic pyrrolidine analogues. acs.org

Role of the N-Methyl Group in Pyrrolidine Core

In comparative studies of N-benzoylthiourea-pyrrolidine derivatives, compounds containing an N-methyl group were found to be significantly more active against certain bacterial strains than their N-phenyl counterparts. frontiersin.orgnih.gov The small, sterically non-demanding nature of the methyl group, combined with its electron-donating effect, can influence the molecule's basicity, solubility, and ability to fit into specific binding sites without causing steric hindrance.

Stereochemical Aspects of the Pyrrolidine Ring and Substituents

One of the most significant features of the pyrrolidine ring is the stereogenicity of its carbon atoms. nih.gov A molecule is termed chiral if it cannot be superposed on its mirror image. wikipedia.org This property arises from stereogenic elements, most commonly a carbon atom bonded to four different groups. wikipedia.org The non-planar, puckered nature of the pyrrolidine ring allows for a high degree of three-dimensional diversity, which is crucial for specific interactions with biological targets. nih.gov

The C-3 position of the pyrrolidine ring in the titular compound is a stereocenter, as it is bonded to a hydrogen atom, the N-methylpyrrolidine ring structure, and the 2-methoxyphenyl group. The absolute configuration (R or S) at this center dictates the spatial orientation of the bulky aryl substituent. This orientation is critical for how the molecule presents itself to a binding site. Studies on related piperidine analogues, which share similar principles, have shown that specific stereoisomers are responsible for biological activity. For example, in a series of potent analgesics, the (3R,4S) configuration was identified as eliciting the desired effect, highlighting the importance of precise stereochemistry. nih.govresearchgate.net The selective synthesis of specific stereoisomers, such as cis-3,4-disubstituted pyrrolidines, is a key focus in medicinal chemistry to access the most active compounds. acs.org

Different stereoisomers of a chiral compound can have distinct biological profiles due to their differential binding modes with enantioselective proteins. nih.gov Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can exhibit vastly different potencies and even different types of activity. For instance, in the cathinone series of compounds, the S(−)-isomer is the more potent enantiomer, demonstrating that a specific three-dimensional arrangement is required for optimal activity. nih.gov The synthesis of pyrrolidine derivatives often focuses on stereodivergent methods that can produce different stereoisomers from the same starting materials, allowing for the exploration of this critical aspect of SAR. rsc.org The conformational stability of the pyrrolidine ring, which influences how substituents are oriented, can be affected by factors such as intramolecular interactions and the presence of certain atoms like fluorine. beilstein-journals.org Ultimately, the specific diastereomer or enantiomer is often the key determinant of a compound's pharmacological profile. nih.gov

Conformational Dynamics and Their Contribution to Interaction Specificity

The conformational flexibility of the pyrrolidine ring and its substituents plays a crucial role in how a molecule binds to its target receptor or enzyme. For 3-substituted pyrrolidines, such as 3-(2-Methoxyphenyl)-1-methylpyrrolidine, the orientation of the aryl group relative to the pyrrolidine ring is a key factor. The rotation around the bond connecting the phenyl ring to the pyrrolidine ring, along with the puckering of the pyrrolidine ring itself, results in various possible conformers.

The methoxy group at the ortho position of the phenyl ring in 3-(2-Methoxyphenyl)-1-methylpyrrolidine can introduce steric hindrance and specific electronic interactions, further influencing the preferred conformation. This can affect the molecule's ability to fit into a binding pocket and the specificity of its interactions with amino acid residues within the target protein.

Comparative SAR with Related Pyrrolidine Derivatives

To understand the potential activity of 3-(2-Methoxyphenyl)-1-methylpyrrolidine, it is useful to compare it with other pyrrolidine derivatives that have been studied more extensively.

Research on a series of 3-aryl-pyrrolidin-1-yl derivatives has shown that the nature and position of the substituent on the aryl ring significantly impact biological activity. For instance, in a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives, the substitution pattern on the 3-aryl group was found to be critical for their antibacterial activity. nih.gov

In studies of pyrrolidine analogues as inhibitors of the vesicular monoamine transporter-2 (VMAT2), the stereochemistry and substitution on the pyrrolidine ring were shown to be major determinants of potency. nih.gov For example, the reduction of the central ring from a piperidine to a pyrrolidine was found to significantly alter the activity of VMAT2 inhibitors. nih.gov

Furthermore, in the development of androgen receptor antagonists, the introduction of a methyl group at the 2-position of the pyrrolidine ring and the specific stereochemistry at the 3-position were found to be favorable for activity. rsc.org This highlights the sensitivity of biological targets to the precise three-dimensional arrangement of atoms in pyrrolidine-based ligands.

The table below presents a comparative view of the structure-activity relationships observed in various classes of pyrrolidine derivatives, which can provide context for predicting the properties of 3-(2-Methoxyphenyl)-1-methylpyrrolidine.

| Compound Class | Key Structural Features | Observed SAR Trends | Biological Target |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | Varied aryl substituents on the piperazine ring. | The electronic and steric properties of the aryl group significantly influence antiarrhythmic activity. | α1-Adrenergic receptors |

| 3-Aryl-3-hydroxy-1-phenylpyrrolidine derivatives | Methyl group at the 2-position and varied substituents on the 3-aryl ring. | A (2S,3R) configuration and specific amide substituents were favorable for antagonistic activity. | Androgen Receptor |

| Pyrrolidine bis-cyclic guanidine compounds | Modifications at five different positions (R1-R5) on the core scaffold. | The R2, R3, and R5 positions were found to be essential for full agonist efficacy. | Melanocortin-3 Receptor |

These examples underscore the principle that minor structural modifications to the pyrrolidine scaffold can lead to significant changes in biological activity and target selectivity. The specific combination of a 1-methyl group and a 3-(2-methoxyphenyl) substituent in the subject compound would therefore be expected to confer a unique pharmacological profile, the specifics of which would need to be determined through empirical testing.

Q & A

Q. What are the optimized synthetic routes for 3-(2-Methoxyphenyl)-1-methylpyrrolidine?

A common approach involves alkylation of pyrrolidine derivatives. For example, using NaH and methyl iodide (MeI) in THF at 0°C to room temperature to introduce the methyl group, followed by coupling with substituted aryl boronic acids via Suzuki-Miyaura reactions (e.g., 3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ in dioxane/water at 105°C) . Optimization may require adjusting reaction times, solvent ratios, or catalyst loading. Purity can be enhanced via column chromatography or recrystallization.

Q. How can I confirm the structural identity of 3-(2-Methoxyphenyl)-1-methylpyrrolidine?

Combine spectroscopic techniques:

- NMR : Analyze ¹H and ¹³C NMR to identify methoxy (-OCH₃), methyl-pyrrolidine, and aryl proton environments.

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., using slow evaporation in dichloromethane/hexane) and compare with reported analogs like 1-(4-methoxyphenyl)pyrrolidine-2,5-dione (Acta Cryst. R factor = 0.034) .

Q. What safety precautions are critical when handling this compound?

Refer to GHS-compliant safety

- Avoid inhalation, skin contact, or ingestion. Use PPE (gloves, goggles) in a fume hood.

- Store in a cool, dry place under inert gas (e.g., N₂) due to potential sensitivity to moisture/oxygen .

- First-aid measures: For exposure, rinse with water and seek medical attention immediately .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data for this compound?

Contradictions (e.g., unexpected splitting in NMR or IR stretches) may arise from:

- Conformational isomerism : Perform variable-temperature NMR to detect dynamic processes.

- Impurities : Use HPLC-MS (e.g., reverse-phase C18 column, acetonitrile/water gradient) to isolate and identify byproducts.

- Tautomerism : Compare experimental data with computational predictions (DFT calculations for optimized geometries and NMR chemical shifts) .

Q. How can I design structure-activity relationship (SAR) studies for this compound?

Focus on modifying substituents to probe biological or chemical activity:

- Methoxy position : Synthesize analogs with ortho, meta, or para substituents on the phenyl ring (e.g., 3-(3-methoxyphenyl) vs. 3-(4-methoxyphenyl) derivatives).

- Pyrrolidine modifications : Introduce steric hindrance (e.g., bulky groups at C-1) or polar groups (e.g., hydroxyl, carbonyl) to alter electronic properties.

- Assay selection : Use in vitro binding assays (e.g., receptor affinity) or computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. What computational methods predict the reactivity of 3-(2-Methoxyphenyl)-1-methylpyrrolidine?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) using GROMACS.

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability .

Q. How can I address poor solubility in aqueous media for this compound?

Strategies include:

Q. What advanced techniques validate stereochemical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.